molecular formula C11H12ClN3S B589136 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329488-33-6

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Cat. No.: B589136
CAS No.: 1329488-33-6
M. Wt: 261.797
InChI Key: WJJKSAHZKIEDHU-DUSUNJSHSA-N
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Description

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated derivative of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole Deuterium is a stable isotope of hydrogen, and its incorporation into chemical compounds can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 typically involves the deuteration of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole. The process generally includes the following steps:

    Starting Material: The synthesis begins with 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole.

    Deuteration: The compound is subjected to deuteration using deuterium gas (D2) or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.

    Purification: The deuterated product is then purified using techniques such as chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and deuterium sources. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield products with additional oxygen-containing functional groups.

    Reduction: Reduction can lead to the formation of more saturated compounds.

    Substitution: Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Biology: It is employed in biological research to investigate the effects of deuterium incorporation on biological systems.

    Industry: The compound is used in the synthesis of deuterated drugs and other deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole: The non-deuterated version of the compound.

    3-(1-Piperazinyl)-1,2-benzisothiazole: A related compound with similar structural features.

Uniqueness

The uniqueness of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 lies in its deuterium incorporation, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the effects of deuterium on chemical and biological systems.

Properties

IUPAC Name

7-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-9-3-1-2-8-10(9)16-14-11(8)15-6-4-13-5-7-15/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKSAHZKIEDHU-DUSUNJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=CC=C3Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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